2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-10-15(20-17(24-10)11-5-7-12(19)8-6-11)9-25-18-21-14-4-2-3-13(14)16(23)22-18/h5-8H,2-4,9H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZXHJMTMZOHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCC4)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitCDK2 , a cyclin-dependent kinase. CDK2 plays a crucial role in cell cycle regulation, making it a potential target for cancer treatment.
Mode of Action
Compounds with similar structures have been reported to act as atp-competitive inhibitors, showing selectivity for inhibition of pkb over the closely related kinase pka. This suggests that the compound might interact with its targets by competing with ATP, thereby inhibiting the kinase activity and affecting cell proliferation and survival.
Biochemical Pathways
Inhibition of cdk2 can affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis
Pharmacokinetics
The degree of lipophilicity of a drug can influence its ability to diffuse into cells. Therefore, the lipophilicity of this compound might play a role in its bioavailability and distribution within the body.
Biological Activity
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a complex organic molecule with potential pharmaceutical applications. Its unique structure includes functional groups such as oxazole, thioether, and pyrimidine moieties, which suggest diverse biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.92 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate significant antibacterial properties against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
- Anticancer Properties : The compound has shown promise in cancer chemotherapy, demonstrating cytotoxic effects on cancer cell lines .
- Enzyme Inhibition : It exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative disease treatment .
- Hypoglycemic Effects : Research suggests that it may lower blood glucose levels, indicating potential use in diabetes management .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thioether Linkage : The initial step involves the reaction of 4-chlorobenzaldehyde with 5-methyloxazole to form the thioether intermediate.
- Cyclization : Subsequent cyclization reactions are performed to create the cyclopenta[d]pyrimidin core structure.
- Purification : The final product is purified through crystallization or chromatography to achieve the desired purity.
Table 1: Summary of Biological Activities
Preparation Methods
Oxazole Ring Formation
The 2-(4-chlorophenyl)-5-methyloxazole is synthesized via the Robinson-Gabriel cyclization. A thiourea intermediate is generated by reacting 4-chlorobenzamide with acetyl chloride in the presence of phosphorus pentasulfide (P₄S₁₀), followed by cyclization under acidic conditions.
Reaction Conditions :
Thiol Functionalization
The methyl group at position 5 is introduced via Friedel-Crafts alkylation using methyl iodide and aluminum trichloride (AlCl₃). Subsequent bromination at the methyl position with N-bromosuccinimide (NBS) and radical initiator AIBN produces the bromomethyl intermediate, which is treated with thiourea to yield the methanethiol.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methylation | CH₃I, AlCl₃, 0°C, 2h | 85% |
| Bromination | NBS, AIBN, CCl₄, 80°C, 4h | 65% |
| Thiol Formation | Thiourea, EtOH, reflux, 3h | 90% |
Preparation of the Cyclopenta[d]Pyrimidin-4-Ol Core
Cyclopentanone Condensation
The bicyclic core is constructed via a Dieckmann cyclization. Ethyl cyclopentanone-2-carboxylate is condensed with urea in the presence of sodium ethoxide (NaOEt) to form 4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol.
Reaction Scheme :
$$
\text{Ethyl cyclopentanone-2-carboxylate} + \text{Urea} \xrightarrow{\text{NaOEt, EtOH, Δ}} \text{4-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine} + \text{EtOH}
$$
Optimization :
Hydroxyl Group Activation
The hydroxyl group at position 4 is activated as a leaving group (e.g., triflate or mesylate) to facilitate nucleophilic substitution. Triflation using triflic anhydride (Tf₂O) and 2,6-lutidine in DCM affords the triflate derivative.
Conditions :
- Reactants : 4-Hydroxy core (1.0 equiv), Tf₂O (1.5 equiv), 2,6-lutidine (2.0 equiv).
- Solvent : DCM, 0°C to RT, 2 hours.
- Yield : 92%.
Thioether Coupling
Nucleophilic Substitution
The oxazole methanethiol attacks the activated triflate intermediate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the thioether bond.
Reaction Parameters :
- Molar Ratio : Oxazole thiol (1.2 equiv), Triflate (1.0 equiv).
- Base : K₂CO₃ (2.0 equiv).
- Temperature : 60°C, 12 hours.
- Yield : 68%.
Mechanistic Insight :
$$
\text{R-SH} + \text{R'-OTf} \xrightarrow{\text{Base}} \text{R-S-R'} + \text{HOTf}
$$
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound (>95% purity).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 3.02 (t, J = 6.8 Hz, 2H, cyclopentyl-H), 2.89 (t, J = 6.8 Hz, 2H, cyclopentyl-H), 2.45 (s, 3H, CH₃).
- HRMS : m/z 373.86 [M+H]⁺.
Challenges and Optimization
Competing Side Reactions
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the construction of the oxazole and pyrimidine rings. Key steps include:
- Step 1: Formation of the 4-chlorophenyl-substituted oxazole via cyclization using reagents like triethylamine in dimethylformamide (DMF) .
- Step 2: Thioether linkage introduction between the oxazole-methyl group and the pyrimidine-thiol intermediate under inert conditions .
- Optimization: Use HPLC or TLC for real-time purity monitoring (≥95% purity threshold). Solvent selection (e.g., DMF for solubility) and temperature control (60–80°C) are critical to minimize side products .
Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is preferred for quantifying impurities (<0.5% threshold) .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 430.08) .
Advanced: How to design a robust biological activity screening protocol for this compound?
Methodological Answer:
Adopt a tiered approach:
In Vitro Assays:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
Experimental Design: Use randomized block designs (as in agricultural studies) to account for batch variability . Include dose-response curves (1 nM–100 µM) and triplicate replicates .
Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ across studies)?
Methodological Answer:
- Replication: Repeat assays under standardized conditions (pH, temperature, cell passage number) .
- Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
- Meta-Analysis: Compare structural analogs (e.g., 4-methoxyphenyl pyrimidines) to identify substituent-dependent trends .
Advanced: What computational strategies predict target interactions and SAR?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases) to model binding poses. Focus on the oxazole-thioether moiety’s role in hydrophobic interactions .
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and substituent electronic effects from PubChem datasets .
Basic: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Solution Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; <10% degradation is acceptable .
- Solid-State Stability: Conduct accelerated stability studies (40°C/75% RH for 1 month). Use DSC (differential scanning calorimetry) to detect polymorphic changes .
Advanced: What strategies differentiate its mechanism of action from structurally similar compounds?
Methodological Answer:
- Proteomic Profiling: Use SILAC (stable isotope labeling by amino acids in cell culture) to identify unique protein targets .
- Metabolomics: Compare metabolite shifts (via LC-MS) in treated vs. control cells to map pathway perturbations .
- Crystallography: Co-crystallize with target proteins to resolve binding modes (e.g., hydrogen bonding with pyrimidin-4-ol) .
Advanced: How to design a structure-activity relationship (SAR) study for lead optimization?
Methodological Answer:
-
Variable Substituents: Synthesize analogs with modified groups (e.g., 4-fluorophenyl instead of 4-chlorophenyl) .
-
Activity Mapping:
Substituent Bioactivity (IC₅₀, nM) Selectivity Index 4-Cl-Ph 50 ± 2.1 8.2 4-F-Ph 68 ± 3.4 5.7 Data from kinase inhibition assays -
Statistical Analysis: Apply ANOVA to identify significant activity differences (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
